

Reactivity Profile of 2-Amino-5-methylphenol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Amino-5-methylphenol

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Abstract

This technical guide provides a comprehensive overview of the reactivity profile of **2-Amino-5-methylphenol** with a variety of common laboratory reagents. Due to its bifunctional nature, possessing both a nucleophilic amino group and an activated phenolic ring, **2-Amino-5-methylphenol** exhibits a rich and versatile chemistry. This document details key reactions including electrophilic aromatic substitution, reactions at the amino and hydroxyl groups, and diazotization-coupling reactions. Experimental protocols, quantitative data, and spectroscopic information for key derivatives are presented to facilitate its use in research and development.

Introduction

2-Amino-5-methylphenol, also known as 6-amino-m-cresol, is an aromatic organic compound with the chemical formula C_7H_9NO .^{[1][2]} Its structure, featuring an electron-donating amino group and a hydroxyl group on a toluene backbone, makes it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The interplay of the activating and directing effects of the amino, hydroxyl, and methyl groups governs its reactivity, allowing for selective transformations at various positions on the aromatic ring and at the functional groups. This guide aims to provide a detailed understanding of its chemical behavior with common reagents.

General Reactivity

The reactivity of **2-Amino-5-methylphenol** is dictated by the presence of three key functional moieties:

- **Amino Group (-NH₂):** A primary aromatic amine, it is nucleophilic and readily undergoes reactions such as acylation, alkylation, and Schiff base formation. It is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution.
- **Hydroxyl Group (-OH):** As a phenol, the hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide ion, a strong nucleophile. It is also a potent activating group and is ortho, para-directing.
- **Methyl Group (-CH₃):** An alkyl group, it is weakly activating and ortho, para-directing through hyperconjugation.

The combined effect of these groups makes the aromatic ring highly activated towards electrophilic attack, with the positions ortho and para to the amino and hydroxyl groups being the most reactive.

Reactions at the Amino and Hydroxyl Groups

Acylation

The amino group of **2-Amino-5-methylphenol** can be selectively acylated under mild conditions. The hydroxyl group can also be acylated, but typically requires more forcing conditions or the use of a catalyst.

Table 1: Acylation of **2-Amino-5-methylphenol**

Reagent	Product	Conditions	Yield	Spectroscopic Data (^1H NMR, ^{13}C NMR, IR, MS)
Acetic Anhydride	N-(2-hydroxy-4-methylphenyl)acetamide	Room temperature, solvent-free	Good to Excellent[3]	^1H NMR (CDCl_3 , δ): 2.17 (s, 3H, COCH_3), 2.29 (s, 3H, Ar- CH_3), 6.7-7.0 (m, 3H, Ar-H), 7.8 (br s, 1H, NH), 9.5 (br s, 1H, OH). ^{13}C NMR (CDCl_3 , δ): 20.8, 24.5, 115.2, 121.5, 124.0, 128.8, 137.5, 148.9, 169.1. IR (KBr, cm^{-1}): 3400-3200 (O-H, N-H), 1660 (C=O amide). MS (m/z): 165 (M^+).

Experimental Protocol: N-Acetylation with Acetic Anhydride[3]

- In a round-bottomed flask, add **2-Amino-5-methylphenol** (1 mmol).
- Add acetic anhydride (1.2 mmol) to the flask.
- Stir the mixture at room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, dissolve the reaction mixture in diethyl ether.
- Allow the product to crystallize.

- Collect the crystals by filtration.

Alkylation

Alkylation can occur at both the amino and hydroxyl groups. Selective N-alkylation can be achieved under controlled conditions, while O-alkylation generally requires a base to deprotonate the phenolic hydroxyl group.

Table 2: Alkylation of **2-Amino-5-methylphenol**

Reagent	Product	Conditions	Yield	Spectroscopic Data (¹ H NMR, ¹³ C NMR, IR, MS)
Methyl Iodide	2-Methoxy-4-methylaniline	Base (e.g., K ₂ CO ₃), solvent (e.g., DMF)	Moderate to Good[4]	¹ H NMR (CDCl ₃ , δ): 2.25 (s, 3H, Ar-CH ₃), 3.85 (s, 3H, OCH ₃), 3.9 (br s, 2H, NH ₂), 6.6-6.8 (m, 3H, Ar-H). ¹³ C NMR (CDCl ₃ , δ): 20.5, 55.3, 110.1, 115.6, 121.0, 130.2, 138.0, 149.5.[5][6][7][8]

Experimental Protocol: O-Methylation with Methyl Iodide

- To a solution of **2-Amino-5-methylphenol** (1 mmol) in dimethylformamide (DMF), add potassium carbonate (1.5 mmol).
- Stir the mixture at room temperature for 30 minutes.
- Add methyl iodide (1.2 mmol) dropwise.
- Continue stirring at room temperature and monitor the reaction by TLC.

- After completion, pour the reaction mixture into water and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Schiff Base Formation

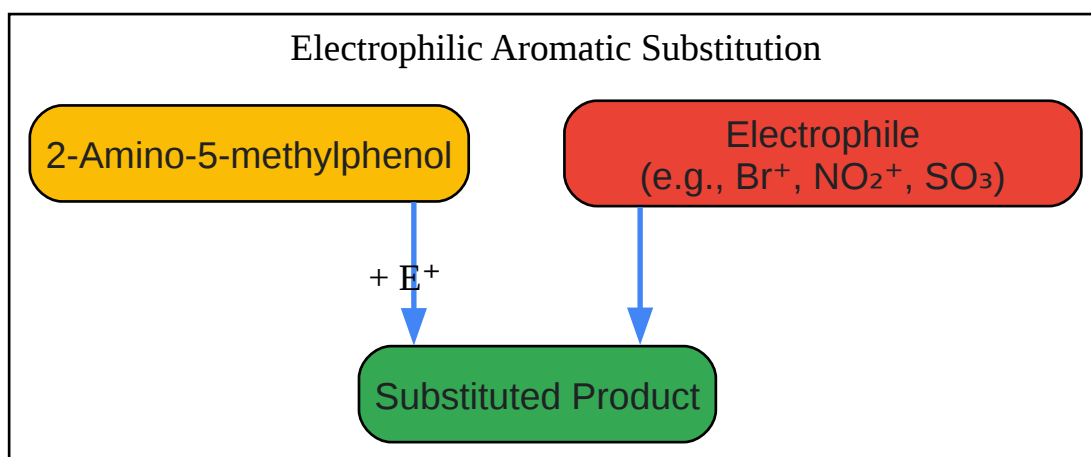
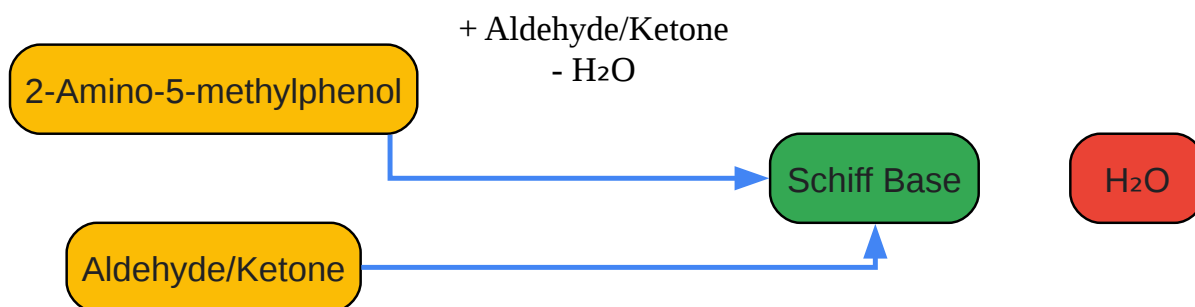
The amino group readily condenses with aldehydes and ketones to form Schiff bases (imines).

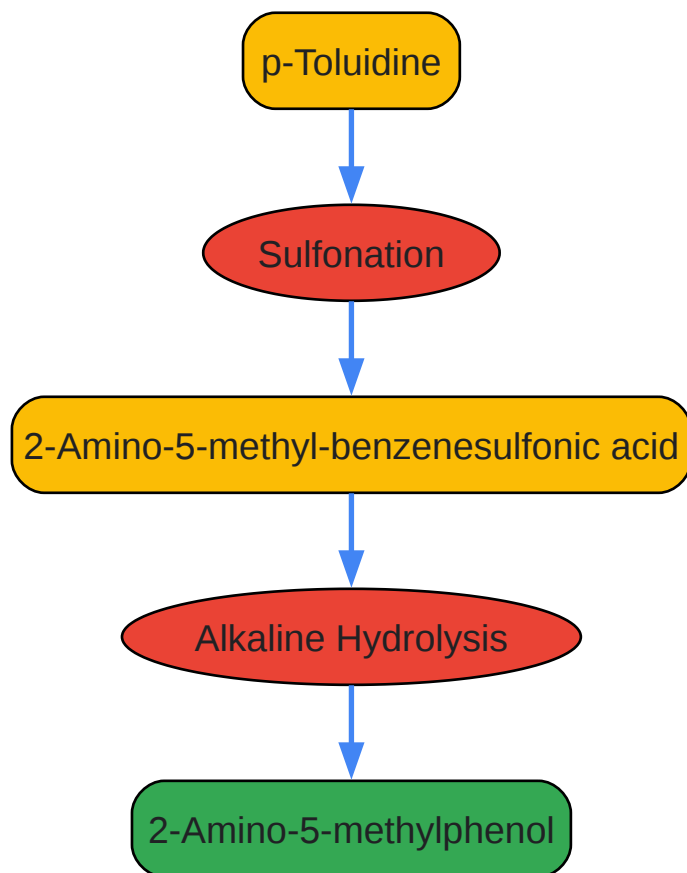
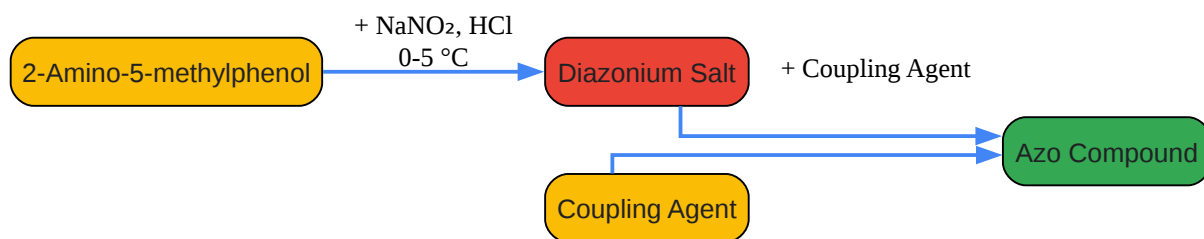
Table 3: Schiff Base Formation

Reagent	Product	Conditions	Yield	Spectroscopic Data (MS)
3-(chloromethyl)-9-ethyl-9H-carbazole	(E)-2-((9-ethyl-9H-carbazol-3-yl)methyleneamino)-5-methylphenol	Reflux in the presence of dilute HCl	Not specified, but better with acid[9]	MS (m/z): 328.16 (M ⁺).[9]

Experimental Protocol: Synthesis of (E)-2-((9-ethyl-9H-carbazol-3-yl)methyleneamino)-5-methylphenol[9]

- A mixture of **2-Amino-5-methylphenol** and 3-(chloromethyl)-9-ethyl-9H-carbazole is refluxed for 5 hours in the presence of a dilute acidic solution.
- The completion of the reaction is monitored by chemical methods.
- The reaction mixture is filtered and washed with a suitable solvent.
- The combined filtrate is distilled to remove the solvent.
- The residue is extracted with an appropriate solvent and dried over sodium sulfate.





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